molecular formula C19H20N2O4 B2821814 2,6-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922053-80-3

2,6-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2821814
CAS RN: 922053-80-3
M. Wt: 340.379
InChI Key: VFYBSYKVNKBBDD-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, which is a class of organic compounds with a double-ring structure, one of which is a benzene ring and the other is a pyridine ring . Quinoline derivatives have been found to have interesting pharmaceutical and biological activities, making them valuable in drug research and development .


Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a quinoline moiety, which displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the reaction of anilines using malonic acid equivalents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on their specific structures. For example, some quinoline derivatives are crystalline solids at room temperature .

Scientific Research Applications

Sigma-2 Receptor Probe Development

One significant application of 2,6-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is in developing probes for sigma-2 (σ2) receptors. A study by Xu et al. (2005) explored the synthesis and evaluation of related compounds, such as RHM-1 and RHM-2, as sigma-2 receptor probes. The research demonstrated that one of these compounds, [3H]RHM-1, exhibited a high affinity for σ2 receptors, making it a valuable ligand for studying these receptors in vitro (Xu et al., 2005).

Alkaloid Synthesis and Modification

The compound is also relevant in the synthesis and modification of various alkaloids. Research by Abdallah et al. (2009) involved the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety, a structure related to this compound. This study highlights the compound's role in creating complex heterocyclic structures (Abdallah et al., 2009).

Cancer Imaging and Diagnosis

In the field of cancer diagnosis and imaging, derivatives of this compound have been explored as potential ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. A study by Abate et al. (2011) synthesized hybrid structures between sigma-2 receptor ligands, demonstrating their potential as candidates for developing PET tracers in tumor diagnosis (Abate et al., 2011).

Synthesis of Tetrahydroisoquinolines

The compound is also involved in the synthesis of tetrahydroisoquinolines, which are important in pharmaceutical chemistry. For instance, Saitoh et al. (2001) reported the synthesis of dimethoxy-tetrahydroisoquinoline derivatives, highlighting the compound's role in creating pharmacologically significant structures (Saitoh et al., 2001).

Ligand Development for Apamin-Sensitive Channels

Graulich et al. (2006) investigated methoxylated tetrahydroisoquinolinium derivatives as ligands for apamin-sensitive Ca2+-activated K+ channels, indicating the relevance of the compound in developing ligands for specific ion channels (Graulich et al., 2006).

Mechanism of Action

Target of Action

It’s known that similar compounds, such as 4-hydroxy-2-quinolones, have shown interesting pharmaceutical and biological activities . They are valuable in drug research and development, and many publications have dealt with their synthetic analogs .

Mode of Action

It’s known that similar compounds interact with their targets to induce changes that lead to their biological activities . More research is needed to determine the exact mode of action of this specific compound.

Biochemical Pathways

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to affect various biochemical pathways . These compounds are involved in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Pharmacokinetics

Similar compounds have shown excellent cellular potency and favorable pharmacokinetic properties . More research is needed to determine the exact ADME properties of this specific compound and their impact on its bioavailability.

Result of Action

Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. It’s known that similar compounds are soluble in ethanol , which could potentially affect their stability and efficacy. More research is needed to understand how environmental factors influence this specific compound’s action.

Safety and Hazards

The safety and hazards of similar compounds can also vary widely. Some quinoline derivatives have been found to be toxic , while others have been used safely in medical applications .

Future Directions

The future directions of research into similar compounds could involve the development of novel analogs with potent biological activity . This could involve the use of structure-guided design and iterative use of X-ray cocrystal structures .

properties

IUPAC Name

2,6-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-21-14-9-8-13(11-12(14)7-10-17(21)22)20-19(23)18-15(24-2)5-4-6-16(18)25-3/h4-6,8-9,11H,7,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYBSYKVNKBBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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